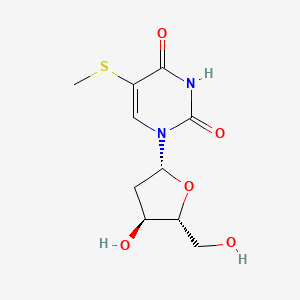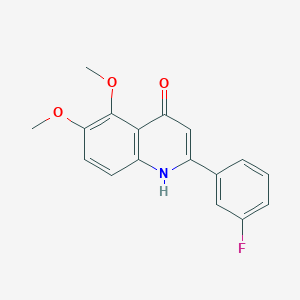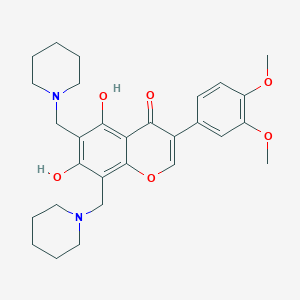
1-(4-Chlorophenyl)-2-methylpyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-methylpyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of a 4-chlorophenyl group and a methyl group attached to the pyrrole ring makes this compound unique. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-methylpyrrole can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with methylamine and an appropriate pyrrole precursor under acidic or basic conditions. The reaction typically proceeds via a condensation mechanism, followed by cyclization to form the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 1-(4-Chlorophenyl)-2-methylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the nitrogen atom or the carbon atoms adjacent to it. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed:
- Oxidation products include pyrrole-2-carboxylic acids and related derivatives.
- Reduction products include partially or fully reduced pyrrole derivatives.
- Substitution products vary depending on the substituent introduced, such as halogenated, nitrated, or sulfonated pyrroles.
科学的研究の応用
1-(4-Chlorophenyl)-2-methylpyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development, targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-2-methylpyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving binding to these targets, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
類似化合物との比較
1-(4-Chlorophenyl)pyrrole: Lacks the methyl group, which may affect its reactivity and biological activity.
2-Methylpyrrole: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
4-Chlorophenylpyrrole: Similar structure but without the methyl group, leading to variations in its chemical behavior.
Uniqueness: 1-(4-Chlorophenyl)-2-methylpyrrole is unique due to the combined presence of the 4-chlorophenyl and methyl groups, which influence its chemical reactivity and potential biological activities. This combination makes it a valuable compound for research and industrial applications.
特性
分子式 |
C11H10ClN |
|---|---|
分子量 |
191.65 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-methylpyrrole |
InChI |
InChI=1S/C11H10ClN/c1-9-3-2-8-13(9)11-6-4-10(12)5-7-11/h2-8H,1H3 |
InChIキー |
ZNMGNVMTDUXNME-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CN1C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-ethyl-N-[2-(4-hydroxyphenyl)ethyl]-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14095605.png)
![[(1S,3R,4R,6S,8S,10S,13S,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B14095612.png)

![6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14095618.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14095636.png)
![N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14095647.png)
![1-(3-Bromophenyl)-7-chloro-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095662.png)



